molecular formula C25H21NO6 B2378325 3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 921555-72-8

3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No. B2378325
CAS RN: 921555-72-8
M. Wt: 431.444
InChI Key: TVTUMTWOYDSDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-dimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C16H17NO4 . It is a derivative of the anti-obesity substance resveratrol . The compound has been studied for its adipogenesis-suppressing effect in 3T3-L1 cells .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C16H17NO4/c1-19-13-6-4-12 (5-7-13)17-16 (18)11-8-14 (20-2)10-15 (9-11)21-3/h4-10H,1-3H3, (H,17,18) . The compound has a molecular weight of 287.31 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass is 287.11575802 g/mol , and its monoisotopic mass is also 287.11575802 g/mol . The topological polar surface area of the compound is 56.8 Ų .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has led to the development of novel synthetic routes and characterization techniques. For instance, the synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was achieved through etherification, oximation, and Beckmann rearrangement, showcasing the compound's complex structural characteristics, which were confirmed by NMR, MS techniques, and X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).

Antimicrobial and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, which are structurally related to the subject compound, have been synthesized and demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidopaminergic Properties

Research into compounds with similar frameworks has explored their antidopaminergic properties, focusing on their potential as antipsychotic agents. Such studies contribute to understanding the molecular basis of psychiatric disorders and developing new therapeutic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Alkylating Properties and Cytotoxic Effects

The cytotoxic effects and alkylating activity of coumarin derivatives and their phosphonic analogues have been studied, showing significant toxicity towards leukemia cell lines. This research indicates the compound's potential in cancer therapy and its mechanism of action at the molecular level (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).

Molecular Docking Studies

Molecular docking studies of thiophene-2-carboxamides, derived from a similar synthetic process, have been conducted to evaluate their antimicrobial potential. This research demonstrates the application of computational methods to predict the biological activity of novel compounds, providing insights into their possible therapeutic uses (Talupur, Satheesh, & Chandrasekhar, 2021).

Mechanism of Action

The compound has been shown to suppress adipogenesis in 3T3-L1 cells . It effectively suppressed the hormone-induced differentiation of 3T3-L1 cells, compared to resveratrol at the same concentration, and reduced the protein expression of fatty acid synthase and acetyl-CoA carboxylase . In addition, it was observed to decrease the PPAR-gamma transcription activity, which was increased by rosiglitazone, in a concentration-dependent manner .

properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-18-7-4-15(5-8-18)24-14-22(27)21-12-17(6-9-23(21)32-24)26-25(28)16-10-19(30-2)13-20(11-16)31-3/h4-14H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTUMTWOYDSDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.